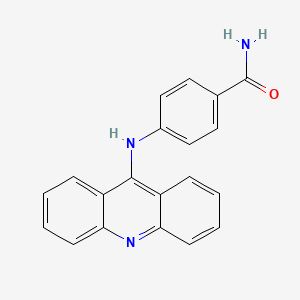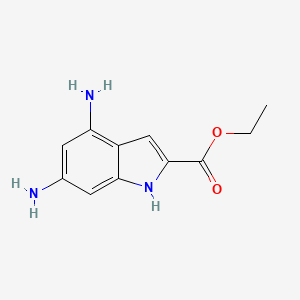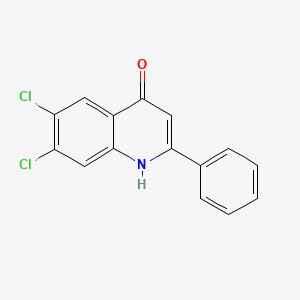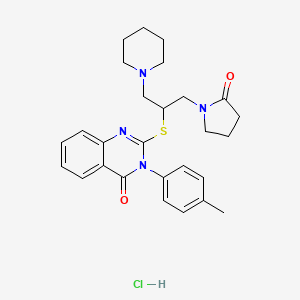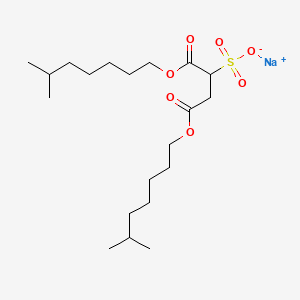
sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate is a complex organic compound with a unique structure It is characterized by the presence of two 6-methylheptoxy groups attached to a dioxobutane backbone, along with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate typically involves multiple steps. The initial step often includes the preparation of the dioxobutane backbone, followed by the introduction of the 6-methylheptoxy groups through etherification reactions. The final step involves the sulfonation of the compound to introduce the sulfonate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The 6-methylheptoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate can be compared with other similar compounds, such as:
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which may affect its reactivity and applications.
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-phosphate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H37NaO7S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Na/c1-16(2)11-7-5-9-13-26-19(21)15-18(28(23,24)25)20(22)27-14-10-6-8-12-17(3)4;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
VHDOAHBIZRSCPJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOC(=O)CC(C(=O)OCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


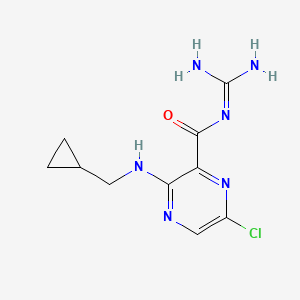

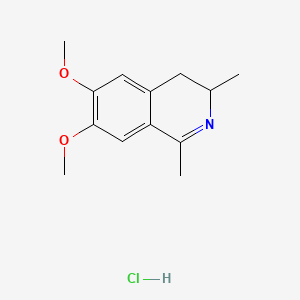
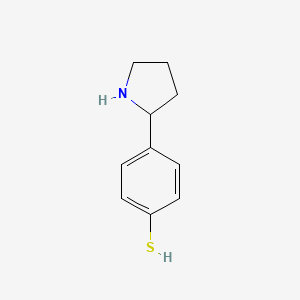

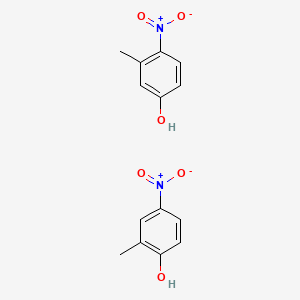
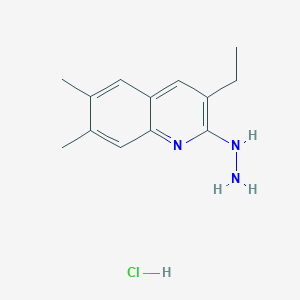

![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)

